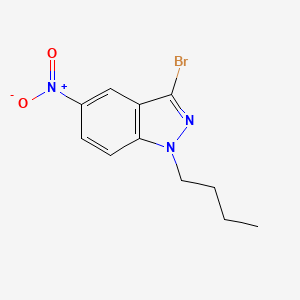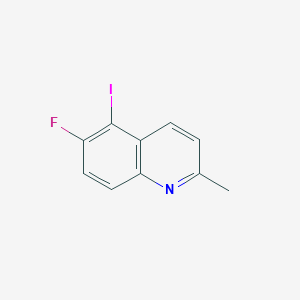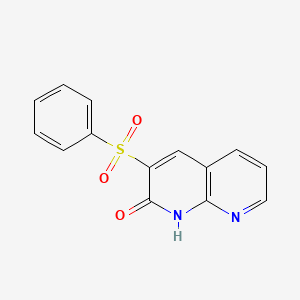
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves the reaction of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline with potassium tert-butoxide in N-methylpyrollidinone at 0°C. This reaction leads to the formation of the desired indole compound. The reaction conditions are crucial for the successful synthesis of this compound, as they ensure the correct formation of the indole ring and the incorporation of the bromine and trifluoromethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring and the attached functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, palladium catalysts, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted indole derivatives, while coupling reactions can produce complex indole-based compounds with extended conjugation or additional functional groups.
科学的研究の応用
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Drug Discovery: It is used as a building block in the synthesis of novel drug candidates, particularly those targeting diseases where fluorine-containing functional groups are beneficial.
Material Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting devices.
作用機序
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological pathways, resulting in the observed pharmacological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its indole-based structure. The presence of both a bromine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H4BrF3N2 |
|---|---|
分子量 |
289.05 g/mol |
IUPAC名 |
4-bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H4BrF3N2/c11-7-1-6(10(12,13)14)2-8-9(7)5(3-15)4-16-8/h1-2,4,16H |
InChIキー |
XDVJXSILMJMXRM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC=C2C#N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


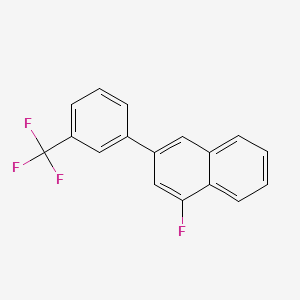
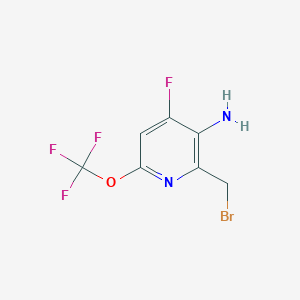

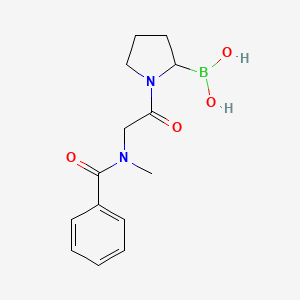
![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)



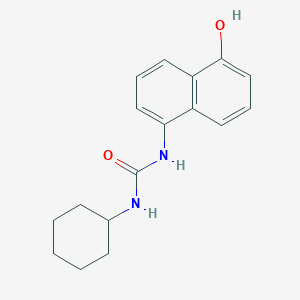

![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
